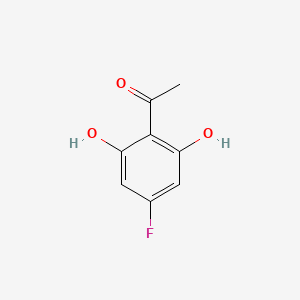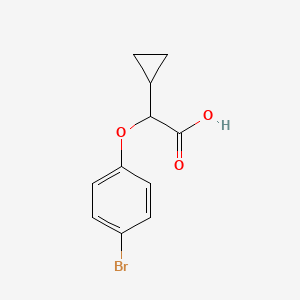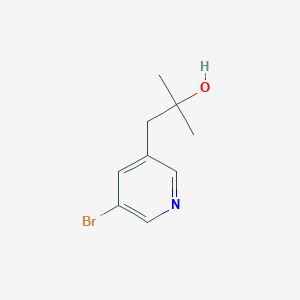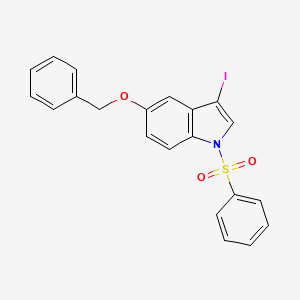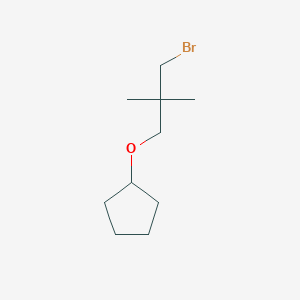
(3-Bromo-2,2-dimethylpropoxy)cyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromo-2,2-dimethylpropoxy)cyclopentane is a chemical compound with the molecular formula C10H19BrO and a molecular weight of 235.16 g/mol . It is characterized by a bromine atom attached to a dimethylpropoxy group, which is further connected to a cyclopentane ring. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2,2-dimethylpropoxy)cyclopentane typically involves the reaction of 3-bromo-2,2-dimethylpropanol with cyclopentyl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Bromo-2,2-dimethylpropoxy)cyclopentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, amines, or nitriles.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrocarbons.
Applications De Recherche Scientifique
(3-Bromo-2,2-dimethylpropoxy)cyclopentane is utilized in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme-catalyzed reactions and as a potential inhibitor of specific enzymes.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (3-Bromo-2,2-dimethylpropoxy)cyclopentane involves its interaction with molecular targets such as enzymes or receptors. The bromine atom can participate in halogen bonding, while the cyclopentane ring provides steric hindrance, influencing the compound’s binding affinity and specificity. The dimethylpropoxy group can enhance lipophilicity, facilitating membrane permeability and intracellular access.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Chloro-2,2-dimethylpropoxy)cyclopentane: Similar structure but with a chlorine atom instead of bromine.
(3-Iodo-2,2-dimethylpropoxy)cyclopentane: Similar structure but with an iodine atom instead of bromine.
(3-Fluoro-2,2-dimethylpropoxy)cyclopentane: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
(3-Bromo-2,2-dimethylpropoxy)cyclopentane is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research.
Propriétés
Formule moléculaire |
C10H19BrO |
|---|---|
Poids moléculaire |
235.16 g/mol |
Nom IUPAC |
(3-bromo-2,2-dimethylpropoxy)cyclopentane |
InChI |
InChI=1S/C10H19BrO/c1-10(2,7-11)8-12-9-5-3-4-6-9/h9H,3-8H2,1-2H3 |
Clé InChI |
FOGYUGRIGLRWJC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(COC1CCCC1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


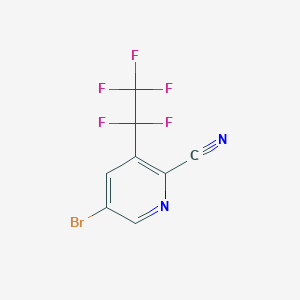

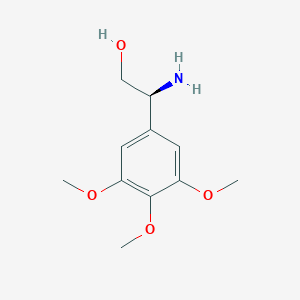
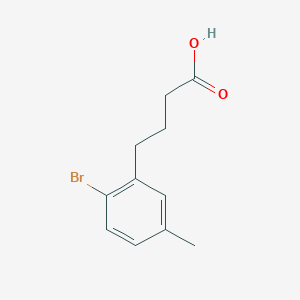
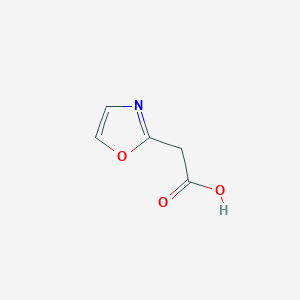
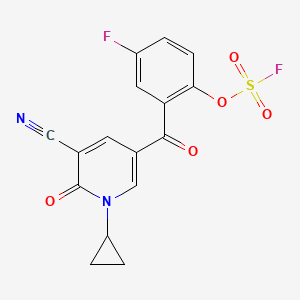
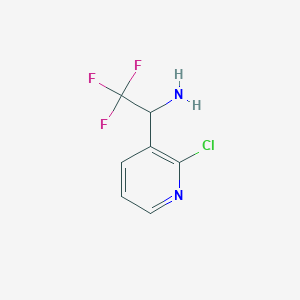
![2-Bromo-6-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B13555469.png)


